molecular formula C24H21BrN4 B415363 6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline CAS No. 312614-81-6

6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline

Katalognummer: B415363
CAS-Nummer: 312614-81-6
Molekulargewicht: 445.4g/mol
InChI-Schlüssel: QTNWSGNGHVJGSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline is a synthetic quinazoline derivative of significant interest in medicinal chemistry and oncology research. This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Quinazoline derivatives are extensively investigated as potential antiproliferative agents, with several analogues, such as gefitinib and erlotinib, approved as epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors . The core quinazoline structure is known to be essential for binding to the ATP site of the EGFR kinase domain . The specific substitution pattern on this compound is strategically significant for structure-activity relationship (SAR) studies. The presence of a bromine atom at the 6-position of the quinazoline ring is a common feature in bioactive analogues, as it has been shown to improve electronic properties and enhance anticancer effects . Furthermore, the incorporation of a phenylpiperazine moiety at the 2-position is a critical pharmacophoric modification. Piperazine is a privileged scaffold in drug discovery, known to contribute favorably to a molecule's pharmacokinetic profile and its ability to engage with biological targets through hydrogen bonding and hydrophobic interactions . Researchers can utilize 6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline as a key intermediate or a reference standard in the synthesis and biological evaluation of novel targeted therapies. Its design aligns with modern approaches in cancer drug discovery, focusing on inhibitors of tyrosine kinase signaling pathways . This compound is offered For Research Use Only. It is not intended for any human or veterinary diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

6-bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN4/c25-19-11-12-22-21(17-19)23(18-7-3-1-4-8-18)27-24(26-22)29-15-13-28(14-16-29)20-9-5-2-6-10-20/h1-12,17H,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNWSGNGHVJGSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Key Reaction Conditions:

  • Solvent: DMF or DMSO

  • Base: K2CO3 or Cs2CO3

  • Temperature: 80–100°C

  • Time: 12–24 hours

Optimization Challenges and Alternative Pathways

Regioselectivity in Halogenation

The bromo substituent at position 6 directs electrophilic substitution to positions 2 and 8. However, achieving selective functionalization at position 2 requires careful control of reaction conditions. In some cases, directed ortho-metalation strategies using lithium diisopropylamide (LDA) have been employed to install leaving groups (e.g., bromo) at position 2 prior to piperazinyl substitution.

Piperazine Attachment via Reductive Amination

An alternative approach involves synthesizing a nitro intermediate at position 2, which is subsequently reduced to an amine and subjected to reductive amination with 4-phenylpiperazine. This method, adapted from antimalarial quinazoline syntheses, avoids the need for harsh SNAr conditions but introduces additional steps for nitro reduction.

One-Pot Multi-Component Syntheses

Recent advances explore one-pot strategies where the quinazoline core, phenyl, and piperazinyl groups are assembled concurrently. For example, reacting 6-bromoanthranilic acid with phenyl isocyanate and 4-phenylpiperazine in the presence of POCl3 has shown preliminary success, though yields remain suboptimal compared to stepwise methods.

Analytical Characterization

The final product is characterized using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H NMR confirms the presence of phenyl (δ 7.2–7.6 ppm) and piperazinyl (δ 2.5–3.5 ppm) protons.

  • Mass Spectrometry (MS): High-resolution MS provides the molecular ion peak at m/z 485.08 (calculated for C24H20BrN5).

  • Infrared (IR) Spectroscopy: Stretching vibrations at 1600 cm−1 (C=N) and 750 cm−1 (C-Br) validate the quinazoline structure.

Scalability and Industrial Considerations

Large-scale synthesis faces challenges in minimizing byproducts during piperazinyl substitution. Recent patents highlight the use of flow chemistry to improve heat transfer and reaction homogeneity, enhancing yields from 60% to 85% in pilot-scale batches. Additionally, solvent recovery systems (e.g., DMF distillation) reduce environmental impact and production costs.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups at the 6-position .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of Quinazoline Derivatives

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents (Positions) Molecular Weight Key Features & Applications Reference
Target Compound 6-Br, 4-Ph, 2-(4-Ph-piperazinyl) ~425.3 g/mol* Potential CNS activity due to piperazinyl -
6-Bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones (BQ1–8) 6-Br, 2-Ph, 3-varied (e.g., metformin derivatives) 293–450 g/mol Antibacterial, anthelmintic activities
2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine 2-(4-BrPh), 4-NH-(imidazolylpropyl) ~450 g/mol* Structural studies (X-ray diffraction)
6-Bromo-4-(piperazin-1-yl)quinazoline 6-Br, 4-piperazinyl 293.16 g/mol Intermediate for kinase inhibitors
6-Bromo-4-chloro-2-(4-chlorophenyl)-quinazoline 6-Br, 4-Cl, 2-(4-ClPh) 354.03 g/mol Halogen-rich; potential anticancer leads

*Estimated based on structural similarity.

Substituent Effects on Bioactivity

  • Bromine at Position 6 : Enhances electrophilicity and binding to hydrophobic pockets in enzymes or receptors. Common in antimicrobial agents (e.g., BQ1–8 showed anthelmintic activity) .
  • Phenyl vs. Piperazinyl Groups: 4-Phenyl: Increases lipophilicity, improving membrane permeability.
  • Chloro vs. Bromo Substituents : Chloro groups (e.g., in ) reduce steric hindrance but may lower bioactivity compared to bromo analogues due to weaker halogen bonding .

Physicochemical Properties

  • Melting Point : BQ1 () melts at 255–260°C, suggesting high thermal stability. The target compound’s bulkier 4-phenyl group may further elevate its melting point.
  • Solubility : Piperazinyl groups (e.g., ) improve aqueous solubility, whereas phenyl groups enhance lipid solubility. The target compound likely balances both properties.

Q & A

Q. What is the optimal synthetic route for 6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline, and how are intermediates characterized?

The compound is synthesized via a multi-step procedure. Key steps include:

  • Reaction Setup : Refluxing 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with amino reagents (e.g., metformin, phenylhydrazine) in glacial acetic acid for 3–4 hours .
  • Purification : Recrystallization using ethanol to isolate intermediates.
  • Characterization :
    • TLC (cyclohexane:ethyl acetate, 2:1) for homogeneity .
    • FT-IR to confirm functional groups (e.g., C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹) .
    • 1H NMR (DMSO-d6) for structural verification, e.g., aromatic protons at δ 7.39–8.11 ppm and tertiary N signals .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • 1H/13C NMR : Identifies proton environments and carbon frameworks. For example, aromatic protons and piperazine N-CH2 groups are resolved in DMSO-d6 .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns. High-resolution MS (HRMS) validates the molecular formula .
  • X-ray Diffraction : Resolves crystal packing and intermolecular interactions (e.g., C–H⋯O and π-π stacking) .

Q. What are the primary biological targets hypothesized for this quinazoline derivative?

Quinazolines commonly target enzymes like tyrosine kinases or neurotransmitter receptors. This compound’s piperazine and bromophenyl moieties suggest potential interactions with:

  • GPCRs (e.g., serotonin or dopamine receptors) due to the piperazine group .
  • DNA Topoisomerases via intercalation or alkylation by the brominated aromatic system .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. For ferrocenyl-quinazolinones, DFT aligns with cyclic voltammetry data, showing one-electron oxidation localized on the ferrocene unit .
  • Molecular Dynamics (MD) : Simulates binding modes with biological targets (e.g., kinase active sites) .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for quinazoline derivatives?

  • Systematic Substituent Variation : Compare analogs with different halogens (e.g., Br vs. Cl) or aryl groups (e.g., phenyl vs. fluorophenyl) to assess potency .
  • Data Normalization : Control for variables like solubility (e.g., logP via HPLC) or metabolic stability in assays .

Q. How do reaction conditions (solvent, temperature) impact yield and purity during synthesis?

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions for piperazine coupling .
  • Temperature Control : Reflux at 80–100°C optimizes cyclization without side-product formation .
  • Catalyst Use : Triethylamine (Et3N) improves amidation efficiency by scavenging HCl .

Q. What analytical approaches validate the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic/basic pH, heat, or UV light, then monitor decomposition via HPLC .
  • Plasma Stability Assays : Incubate with human plasma and quantify parent compound loss over time using LC-MS .

Q. How are advanced biological assays (e.g., kinase inhibition) designed to evaluate efficacy?

  • Enzymatic Assays : Use recombinant kinases (e.g., EGFR) with ATP-Glo™ luminescence to measure IC50 values .
  • Cell-Based Assays : Treat cancer cell lines (e.g., MCF-7) and assess viability via MTT or apoptosis via flow cytometry .

Data Interpretation and Methodological Challenges

Q. How to address discrepancies in reported biological activities across studies?

  • Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC50) and adjust for assay variability (e.g., serum concentration) .
  • Orthogonal Validation : Confirm hits with alternative assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What methodologies improve solubility and bioavailability for in vivo studies?

  • Prodrug Design : Introduce phosphate esters or PEGylation to enhance aqueous solubility .
  • Nanoparticle Formulation : Encapsulate the compound in liposomes or PLGA nanoparticles to improve pharmacokinetics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.